molecular formula C6H7ClN2 B1582807 5-Chloro-m-phenylenediamine CAS No. 33786-89-9

5-Chloro-m-phenylenediamine

Cat. No. B1582807
CAS RN: 33786-89-9
M. Wt: 142.58 g/mol
InChI Key: VZNUCJOYPXKLTA-UHFFFAOYSA-N
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Description

5-Chloro-m-phenylenediamine is used as a pharmaceutical intermediate . It is part of the Alfa Aesar product portfolio .


Synthesis Analysis

There are synthesis routes available for 5-Chloro-m-phenylenediamine with detailed experiments and outcomes.


Molecular Structure Analysis

The molecular formula of 5-Chloro-m-phenylenediamine is C6H7ClN2 . The molecular weight is 142.59 .


Chemical Reactions Analysis

Poly (m-Phenylenediamine) nanospheres and nanorods can be selectively synthesized via chemical oxidation polymerization of m-phenylenediamine (MPD) monomers using ammonium persulfate (APS) as an oxidant at room temperature .


Physical And Chemical Properties Analysis

5-Chloro-m-phenylenediamine has a melting point of 102-104°C and a boiling point of 232.49°C (rough estimate) . Its density is approximately 1.2124 (rough estimate) and it has a refractive index of 1.5210 (estimate) . It is slightly soluble in water .

Scientific Research Applications

Anticancer Evaluation

A study by Salahuddin et al. (2014) explored the synthesis of various compounds using o-phenylenediamine, which can be a structural analog to 5-Chloro-m-phenylenediamine. These compounds demonstrated promising in vitro anticancer activity, particularly against breast cancer cell lines (Salahuddin et al., 2014).

Luminescent Response for Aromatic Diamines

Guan et al. (2021) investigated a Cu-MOF material constructed with a triazine polycarboxylate skeleton for identifying and microdetecting aromatic diamines, including o-phenylenediamine and m-phenylenediamine. This study demonstrates the potential application of 5-Chloro-m-phenylenediamine in chemical sensing and detection (Guan et al., 2021).

Synthesis of Benzimidazole Derivatives

A research by Iddon (2010) detailed the synthesis of 2H-Benzimidazole-2-Spirocyclohexanes using o-phenylenediamine. This process, involving compounds structurally similar to 5-Chloro-m-phenylenediamine, has applications in the synthesis of benzimidazole anthelmintics (Iddon, 2010).

Anticorrosive Applications

Verma and Quraishi (2021) studied the polymeric forms of phenylenediamine isomers, including m-phenylenediamine, for anticorrosive applications. These polymers provide surface protection for various metals and alloys, suggesting similar applications for 5-Chloro-m-phenylenediamine derivatives (Verma & Quraishi, 2021).

pH-Responsive Behavior in Ruthenium(II) Arene Complexes

Martínez-Peña et al. (2018) synthesized ruthenium(II) arene complexes with o-phenylenediamine, exhibiting reversible pH-responsive behavior. This research suggests potential applications in catalysis and sensor technologies for compounds like 5-Chloro-m-phenylenediamine (Martínez-Peña et al., 2018).

Synthesis of Azetidine-2-one Derivatives

Noolvi et al. (2014) synthesized a series of azetidine-2-one derivatives starting from o-phenylenediamine. These derivatives showed antimicrobial and cytotoxic activities, highlighting the potential of structurally similar compounds like 5-Chloro-m-phenylenediamine in pharmaceutical applications (Noolvi et al., 2014).

Environmental Impact Studies

Studies by Cao et al. (2022) and Zhang et al. (2021) highlight the environmental impact of phenylenediamines, including their derivatives in urban runoff, soils, and air particles. These studies provide insights into the environmental behavior and risks associated with compounds like 5-Chloro-m-phenylenediamine (Cao et al., 2022), (Zhang et al., 2021).

Biosensor and Electrochemical Applications

Research on the development of biosensors and electrochemical methods for detecting compounds like L-tyrosine using derivatives of o-phenylenediamine suggests similar applications for 5-Chloro-m-phenylenediamine (Li-ya, 2014).

Safety And Hazards

5-Chloro-m-phenylenediamine is harmful if swallowed, in contact with skin, or if inhaled . It is also suspected of causing genetic defects . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

5-chlorobenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c7-4-1-5(8)3-6(9)2-4/h1-3H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNUCJOYPXKLTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2067795
Record name 1,3-Benzenediamine, 5-chloro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-m-phenylenediamine

CAS RN

33786-89-9
Record name 3,5-Diaminochlorobenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenediamine, 5-chloro-
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Record name 1,3-Benzenediamine, 5-chloro-
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Record name 1,3-Benzenediamine, 5-chloro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-CHLORO-1,3-PHENYLENEDIAMINE
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Synthesis routes and methods

Procedure details

An aminobenzene is produced by reacting a chlorobenzene with ammonia in the presence of a copper type catalyst, namely by reacting ammonia with 3,5-diaminochlorobenzene to produce 1,3,5-triaminobenzene at a temperature of 150° to 250° C. at a molar ratio of ammonia of 2 to 10 to 3,5-diaminochlorobenzene in the presence of a copper compound catalyst.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
G Lv, E Jensen, C Shen, K Yang… - ACS Applied Polymer …, 2020 - ACS Publications
… The highest thermal conductivity of 0.27 W/(m K) is obtained with 5-chloro-m-phenylenediamine; the lowest thermal conductivity of 0.14 W/(m K) is obtained with o-phenylenediamine. …
Number of citations: 25 pubs.acs.org
MA Kakimoto, M Yoneyama… - Journal of Polymer Science …, 2000 - Wiley Online Library
New halogen‐substituted aromatic–aliphatic and wholly aromatic polyamides with high inherent viscosities were synthesized by the direct polycondensation of 5‐halo‐m‐…
Number of citations: 10 onlinelibrary.wiley.com
G Lyu, C Evans, D Cahill - APS March Meeting Abstracts, 2021 - ui.adsabs.harvard.edu
… For example, 5-chloro-m-phenylenediamine has thermal conductivity of 0.27 W/mK, which is ~100% higher than o-phenylenediamine after curing with resorcinol diglycidyl ether. The …
Number of citations: 0 ui.adsabs.harvard.edu
C Evans, D Cahill - Bulletin of the American Physical Society, 2021 - APS
… For example, 5-chloro-m-phenylenediamine has thermal conductivity of 0.27 W/mK, which is ~100% higher than o-phenylenediamine after curing with resorcinol diglycidyl ether. The …
Number of citations: 0 meetings.aps.org
T Shintani, H Matsuyama, N Kurata - Desalination, 2007 - Elsevier
The chlorine resistance of polyamides synthesized using various diamines and acid chlorides was investigated. The retention ratio of molecular weight and the polymer weight loss after …
Number of citations: 137 www.sciencedirect.com
S NARITA, T TASAKI, T KITAGAWA - Chemical and pharmaceutical …, 1989 - jstage.jst.go.jp
… m—Phenylenediamine dihydrochloride was used for compounds 1, 4 and 6, instead of 5-chloro-m-phenylenediamine. Elemental analysis and melting points are shown in Table I. All …
Number of citations: 10 www.jstage.jst.go.jp
JM Gohil, AK Suresh - Journal of Membrane Science, 2017 - Elsevier
… The use of a chlorine substituted aromatic ring such as 4-chloro-m-phenylenediamine, 5-chloro-m-phenylenediamine and mixtures thereof has also been reported to modify the amide …
Number of citations: 138 www.sciencedirect.com
G Lv, E Jensen, N Shan, CM Evans… - ACS Applied Polymer …, 2021 - ACS Publications
… (29) The addition of electron-withdrawing groups on the benzene ring increases the thermal conductivity; for example, 5-chloro-m-phenylenediamine yields a thermal conductivity of …
Number of citations: 18 pubs.acs.org
WC Crannell - 2008 - digitalcommons.colby.edu
… Pyrazine-NH-bridge Trimer (13): Nucleophile 5-chloro-m-phenylenediamine (44.9 mg, 0.315 mmol) and 2,6-dichloropyrazine (139.8 mg, 0.945 mmol) were combined under argon, 3.0 …
Number of citations: 3 digitalcommons.colby.edu
A Shimazu, T Miyazaki, M Maeda… - Journal of Polymer …, 2000 - Wiley Online Library
… ), 2,5-dimethyl-p-phenylenediamine (25DPX), 2,4,6-trimethyl-1,3-phenylenediamine (TrMPD), 2,3,5, 6-tetramethyl-1,4-phenylenediamine (TMPPD), 5-chloro-m-phenylenediamine (…
Number of citations: 104 onlinelibrary.wiley.com

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